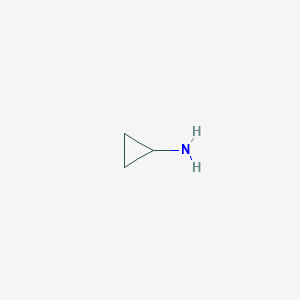
Tributyl citrate
Overview
Description
Tributyl Citrate (TBC) is recognized as a new material for non-toxic plasticizers. It's synthesized using various methods, often involving citric acid and n-butyl alcohol as raw materials.
Synthesis Analysis
Several studies have focused on the synthesis of TBC. One method involves using p-toluene sulphonic acid supported on active carbon as a catalyst, achieving an esterification yield of up to 96.7% (Tu Yuan-hui, 2007). Another approach utilizes acid-functionalized ionic liquids as catalysts, offering an environmentally friendly synthesis method with a citric acid conversion of 97% (Xu Junming et al., 2010). Sodium bisulfate has also been used as an effective catalyst, resulting in an 88.1% esterification rate (Ma Hongxia, 2012).
Molecular Structure Analysis
The molecular structure of TBC typically involves esterification of citric acid and n-butanol. Studies have analyzed the product structure using IR spectroscopy, ensuring that the synthesized TBC meets quality standards.
Chemical Reactions and Properties
TBC's chemical properties are influenced by the synthesis process. For example, using different catalysts like preyssler acid or ferric chloride in microwave irradiation can affect the yield and purity of TBC (Yun-Ruei Lu et al., 2017). The choice of catalyst also impacts the environmental friendliness of the synthesis process.
Physical Properties Analysis
The physical properties of TBC, such as purity and yield, are directly related to the synthesis conditions. Optimal conditions like the molar ratio of reactants, catalyst dosage, and reaction time are crucial for achieving high yield and purity.
Chemical Properties Analysis
The chemical properties of TBC, such as its reactivity and stability, are studied through the lens of its synthesis. For instance, using acidic functional ionic liquids as catalysts can lead to a high conversion rate of 99.0% and good reusability (L. Fusheng, 2008).
Scientific Research Applications
Catalytic Synthesis
- Tributyl citrate is synthesized using various catalysts such as sulfonic acid, inorganic salt, solid superacid, and more. These catalysts have been studied for their efficiency in the synthesis process (Wu Ying-hua, 2007).
Membrane Preparation
- It's used as an environmentally friendly diluent in the preparation of poly(vinylidene fluoride) (PVDF) membranes. This application is particularly relevant for creating materials with desirable properties for specific uses, such as water permeability (Z. Cui et al., 2013).
Plasticizer in Polymers
- This compound acts as an effective plasticizer for biodegradable polymers. It's used to improve the ductility of polymers like polylactide and polyhydroxybutyrate, making them suitable for applications such as food packaging. This application is significant for developing competitive materials in the packaging industry (Ana Chaos et al., 2018).
Synthesis Techniques
- Various synthesis techniques for this compound are researched, focusing on optimizing conditions like catalyst type, temperature, and reactant ratios. This research is vital for enhancing the efficiency and environmental friendliness of the synthesis process (L. Ying, 2013), (Xu Junming et al., 2010).
Environmental Impact
- Studies also explore the environmental impact of this compound, particularly in its role as a plasticizer in biodegradable materials. This research is crucial for understanding its effects on sustainability and eco-friendliness (M. Erceg et al., 2005).
Mechanism of Action
Target of Action
Tributyl citrate (TBC) is a plasticizer and its primary targets are polymers like PVC and its copolymers . It is commonly used in food wrapping films, cosmetics, and food additives . In the context of biological systems, TBC has been found to activate the Steroid and Xenobiotic Receptor (SXR), which is highly expressed in the liver and intestine .
Mode of Action
TBC interacts with its targets by increasing their flexibility and workability . In biological systems, TBC activates SXR, which in turn regulates cytochrome P450 3A4 (CYP3A4). CYP3A4 controls the metabolism of xenobiotics and endogenous steroid hormones .
Biochemical Pathways
The activation of SXR by TBC affects the metabolism of xenobiotics and endogenous steroid hormones . This can have downstream effects on various biochemical pathways. For instance, a study found that Acetyl this compound (ATBC), a derivative of TBC, could impact the occurrence and development of brain cancer and brain-related inflammation . It was suggested that ATBC could pose risks for cognitive impairment and neurodegeneration by modulating the apoptosis and proliferation of brain cancer cells, activating inflammatory signaling pathways, and regulating neuroplasticity .
Pharmacokinetics
A study on atbc, a derivative of tbc, found that it was rapidly absorbed and eliminated in rats, with a bioavailability of 274% . The metabolic clearance of ATBC was found to account for a considerable portion of its total clearance .
Result of Action
The activation of SXR by TBC can lead to changes in the metabolism of xenobiotics and endogenous steroid hormones . In the case of ATBC, it was suggested that it could impact the occurrence and development of brain cancer and brain-related inflammation, and pose risks for cognitive impairment and neurodegeneration .
Action Environment
The action of TBC can be influenced by environmental factors. For instance, TBC is used as a cosolvent in the CO2 injection process in crude oil extraction . The addition of TBC was found to influence the phase parameters of crude oil and the composition of residual oil . In the context of biological systems, the action of TBC could be influenced by factors such as the presence of other chemicals and the specific characteristics of the biological environment .
Safety and Hazards
properties
IUPAC Name |
tributyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O7/c1-4-7-10-23-15(19)13-18(22,17(21)25-12-9-6-3)14-16(20)24-11-8-5-2/h22H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOZVQLOBQUTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051442 | |
| Record name | Tributyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or light yellow odorless liquid; [Merck Index] | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyl citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18381 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
77-94-1 | |
| Record name | Tributyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIBUTYL CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/827D5B1B6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of tributyl citrate?
A1: this compound is a triester of citric acid and n-butanol. Its molecular formula is C18H32O7.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 360.44 g/mol.
Q3: What are the common methods for synthesizing this compound?
A3: this compound is typically synthesized through the esterification of citric acid with n-butanol. Various catalysts have been explored to enhance the efficiency of this reaction, including:
- Strong Acids: Sulfuric acid [], p-toluene sulfonic acid []
- Solid Superacids: Ce(IV)-SO42-/TiO2 []
- Heteropolyacids: HPW acid [], HPA/TiO2-WO3 []
- Ionic Liquids: Imidazole acid ionic liquids []
- Solid Acid Catalysts: SO42-/Zr-MCM-41 [], M- []
Q4: What are the advantages of using solid acid catalysts for TBC synthesis?
A4: Solid acid catalysts offer several benefits for TBC synthesis, including:
- ** Reusability:** These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [, ].
- Environmental Friendliness: Solid acid catalysts minimize waste generation and reduce the need for environmentally harmful solvents [, ].
Q5: Can you elaborate on the use of ionic liquids as catalysts for TBC synthesis?
A5: Ionic liquids, like imidazole acid ionic liquids, have shown promise as catalysts in TBC synthesis. They offer advantages such as:
- High Catalytic Activity: They possess multiple acidic sites, enabling high activity even at low concentrations [].
- Microwave Compatibility: Ionic liquids are suitable for microwave-assisted synthesis, significantly reducing reaction times [].
Q6: What are the key properties of this compound as a plasticizer?
A6: this compound exhibits several desirable properties as a plasticizer, including:
- Biodegradability: TBC degrades naturally in the environment, making it a more sustainable alternative to persistent plasticizers [].
- Low Toxicity: TBC has demonstrated low toxicity in safety assessments, making it suitable for applications with potential human contact [].
- Compatibility with PVC: TBC effectively plasticizes polyvinyl chloride (PVC), enhancing its flexibility and processability [, , , ].
Q7: How does this compound compare to other common plasticizers like DOP?
A7: While both TBC and dioctyl phthalate (DOP) are effective plasticizers for PVC, TBC offers advantages in terms of:
- Lower Toxicity: TBC is considered a safer alternative to DOP, particularly for applications involving food contact or children's products [].
- Biodegradability: Unlike DOP, which is persistent in the environment, TBC is biodegradable, reducing its environmental impact [].
Q8: Are there any limitations to using this compound as a plasticizer?
A8: While TBC offers numerous advantages, it's important to consider its limitations:
- Migration: TBC can migrate from PVC over time, particularly into fatty foods, which could impact the quality of food products and raise safety concerns [].
- Lower Plasticizing Efficiency: TBC may require higher concentrations than DOP to achieve similar levels of plasticization in PVC [, , ].
Q9: What are the primary applications of this compound?
A9: this compound finds applications in various industries, including:
- Plasticizers: TBC is used as a plasticizer in PVC products, particularly those intended for food contact, medical devices, and children's toys [, , , , ].
- Pharmaceuticals: TBC can be incorporated into drug delivery systems to enhance the release of active ingredients from polymer matrices [].
- Biomedical Applications: TBC-plasticized poly(L-lactide) has shown potential in biomedical applications due to its biocompatibility and improved mechanical properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)

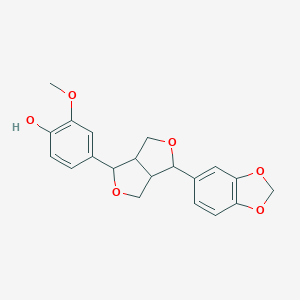

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
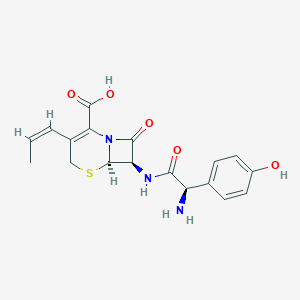

![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)
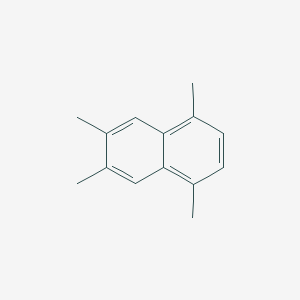
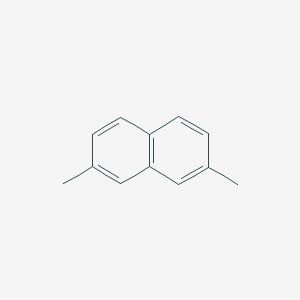

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)
